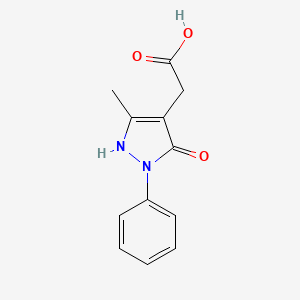

(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-acetic acid” is a chemical compound with the linear formula C12H12O2N2 . It’s also known as 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone . This product is discontinued and Sigma-Aldrich does not collect analytical data for this product .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel ligand, 1-(5-hydroxy-3-methyl-1-phenyl-1h-pyrazol-4-yl) octadecan-1-one (HMPPO) was synthesized by the reaction between 3-methyl-1-phenylpyrazol-5-one and octadecanoyl . The synthesis involved heating the mixture at 80 °C for 1 hour and refluxing in ethanol for 5 hours .

Molecular Structure Analysis

The molecular structure of similar compounds has been identified by X-ray diffraction . For example, a compound with the formula C20H18N6O, Mr = 358.40, crystallizes in the triclinic space group P - 1 with unit cell parameters a = 10.303 (6), b = 12.489 (7), c = 15.305 (9) Å, α = 108.489 (12), β = 101.920 (11), γ = 96.971 (13)°, V = 1790.0 (17) Å 3, Z = 4, Dx = 1.330 mg/cm 3 .

Chemical Reactions Analysis

Pyrazolone derivatives have been reported to exhibit various chemical reactivities towards nucleophilic and electrophilic reagents . These include alkylation, acylation, condensation, catalyzed diazo coupling, oxidation, heteroarylation, phosphorylation, stereoselective alkenylation, enantioselective alkylation, addition, and complexation reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the solubility data showed that HMPPO was hydrophobic . Spectroscopic analysis showed that HMPPO existed in the enol form .

Scientific Research Applications

Structural and Spectral Investigations

- Structural Analysis: Research on derivatives of pyrazole-4-carboxylic acid, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, focuses on their structural and spectral properties. Techniques like NMR, FT-IR, and X-ray diffraction are employed for detailed characterization (Viveka et al., 2016).

Synthetic Methodologies

- Synthesis Approaches: The synthesis of various pyrazole derivatives, involving multi-component reactions and the development of novel synthesis methods, is a key area of research. These methods emphasize ease of handling and good yields (Bade & Vedula, 2015).

Biological and Pharmacological Studies

- Antimicrobial Evaluation: Some derivatives of pyrazole have been synthesized and evaluated for their antimicrobial activities, showing promising results against a range of microorganisms (Naik et al., 2013).

Materials Science Applications

- Corrosion Inhibition: Pyrazoline derivatives have been studied for their potential as corrosion inhibitors in materials science. Their effectiveness in protecting metals like mild steel in acidic environments has been a focus, combining experimental and theoretical approaches (Lgaz et al., 2018).

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit enzymes like elovl6 . ELOVL6 is an enzyme involved in the elongation of fatty acids, playing a crucial role in lipid metabolism.

Biochemical Pathways

The compound likely affects the fatty acid biosynthesis pathway due to its potential inhibition of ELOVL6 . This could lead to changes in the composition of cellular lipids, impacting various cellular functions and signaling pathways.

Pharmacokinetics

Similar compounds have been used in drug therapy, suggesting they have suitable pharmacokinetic properties for medicinal use .

Result of Action

The result of the compound’s action would likely be a change in the lipid composition of the cells due to the inhibition of fatty acid elongation . This could have various effects on cellular function, depending on the specific roles of these lipids in the cell.

properties

IUPAC Name |

2-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-8-10(7-11(15)16)12(17)14(13-8)9-5-3-2-4-6-9/h2-6,13H,7H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFZCVUCORZBGAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1)C2=CC=CC=C2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(1-Methyltetrazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2896605.png)

![2,6-dichloro-5-fluoro-N-[(4-methylphenyl)(phenyl)methyl]pyridine-3-carboxamide](/img/structure/B2896606.png)

![N-{4-[4-(1H-Benzoimidazol-2-yl)-piperidine-1-sulfonyl]-phenyl}-acetamide](/img/structure/B2896609.png)

![4-[3-[(1,5-Dimethylpyrazol-4-yl)methylamino]-3-oxopropyl]benzenesulfonyl fluoride](/img/structure/B2896610.png)

![N-isopentyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide](/img/structure/B2896612.png)

![((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2896613.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide](/img/structure/B2896628.png)